molecular formula C21H24N2O2 B2540803 N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide CAS No. 701248-44-4

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide

Cat. No.: B2540803
CAS No.: 701248-44-4
M. Wt: 336.435
InChI Key: HZWGUUGBNTWNRZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide is a synthetic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an adamantane core, a phenyl group, and an oxazole ring, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropanenitrile and ethyl chloroformate, under controlled conditions.

    Attachment of the Adamantane Core: The adamantane core is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Coupling with the Phenyl Group: The phenyl group is attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxazole or phenyl rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar solvents with or without catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide can be compared with other similar compounds, such as:

    Sulfamethoxazole: A sulfonamide antibiotic with a similar oxazole ring structure.

    Sulfisoxazole: Another sulfonamide antibiotic with structural similarities.

    Oxazole Derivatives: Various oxazole-containing compounds with diverse biological activities.

The uniqueness of this compound lies in its combination of the adamantane core, phenyl group, and oxazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-phenyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14-7-18(23-25-14)22-19(24)21-11-15-8-16(12-21)10-20(9-15,13-21)17-5-3-2-4-6-17/h2-7,15-16H,8-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWGUUGBNTWNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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